molecular formula C11H23ClSn B1622514 ALLYLDIBUTYLTIN CHLORIDE CAS No. 64549-05-9

ALLYLDIBUTYLTIN CHLORIDE

Cat. No.: B1622514
CAS No.: 64549-05-9
M. Wt: 309.5 g/mol
InChI Key: QQRDLIWKSDAFLZ-UHFFFAOYSA-M
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Description

ALLYLDIBUTYLTIN CHLORIDE: is an organotin compound with the molecular formula C11H23ClSn. This compound is part of the organotin family, which is known for its diverse applications in organic synthesis, catalysis, and material science. Organotin compounds are characterized by the presence of tin (Sn) atoms bonded to carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ALLYLDIBUTYLTIN CHLORIDE typically involves the reaction of dibutyltin dichloride with allyl chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. The general reaction scheme is as follows:

(C4H9)2SnCl2+CH2=CHCH2Cl(C4H9)2SnCH2CH=CH2+HCl\text{(C}_4\text{H}_9\text{)}_2\text{SnCl}_2 + \text{CH}_2=\text{CHCH}_2\text{Cl} \rightarrow \text{(C}_4\text{H}_9\text{)}_2\text{SnCH}_2\text{CH=CH}_2 + \text{HCl} (C4​H9​)2​SnCl2​+CH2​=CHCH2​Cl→(C4​H9​)2​SnCH2​CH=CH2​+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: ALLYLDIBUTYLTIN CHLORIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutylstannonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different organotin hydrides.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as alkoxides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium alkoxides or primary amines are employed under mild conditions.

Major Products Formed:

    Oxidation: Dibutylstannonic acid derivatives.

    Reduction: Organotin hydrides.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Chemistry: ALLYLDIBUTYLTIN CHLORIDE is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the preparation of complex organotin compounds.

Biology and Medicine: In biological research, organotin compounds, including this compound, are studied for their potential as antifungal and antibacterial agents. Their ability to interact with biological molecules makes them candidates for drug development.

Industry: In the industrial sector, this compound is used as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC). Its role in enhancing the properties of materials makes it valuable in manufacturing.

Mechanism of Action

The mechanism of action of ALLYLDIBUTYLTIN CHLORIDE involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various substrates, facilitating catalytic processes. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

    Dibutyltin dichloride: A precursor in the synthesis of ALLYLDIBUTYLTIN CHLORIDE.

    Tributyltin chloride: Another organotin compound with similar applications but different reactivity.

    Dibutylstannonic acid: An oxidation product of this compound.

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to undergo substitution reactions makes it versatile in organic synthesis. Additionally, its applications in both industrial and biological fields highlight its multifaceted nature.

Properties

IUPAC Name

dibutyl-chloro-prop-2-enylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.C3H5.ClH.Sn/c2*1-3-4-2;1-3-2;;/h2*1,3-4H2,2H3;3H,1-2H2;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRDLIWKSDAFLZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CC=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369348
Record name Dibutyl(chloro)(prop-2-en-1-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64549-05-9
Record name Dibutyl(chloro)(prop-2-en-1-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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